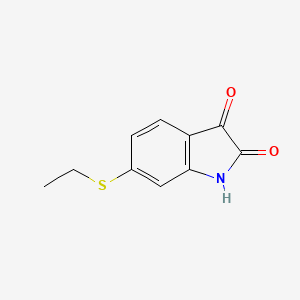

6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Description

Historical Context and Evolution of Indole-2,3-diones as Key Heterocyclic Systems

The journey of indole-2,3-dione, or isatin (B1672199), began in 1841 when it was first obtained by the oxidation of indigo, a natural dye of immense historical importance. This discovery marked the inception of a rich and evolving field of study. Initially, research on isatin was closely tied to the chemistry of dyes. However, its versatile chemical nature soon became apparent, propelling it into the broader realm of organic synthesis.

Over the decades, the isatin scaffold has been the subject of numerous synthetic and mechanistic investigations. Classic named reactions, such as the Sandmeyer, Stolle, and Gassman syntheses, were developed to construct the isatin core from various aniline (B41778) precursors. biomedres.usnih.govirapa.org These methods, while foundational, often face challenges in terms of regioselectivity, especially when dealing with meta-substituted anilines, which can lead to mixtures of 4- and 6-substituted isatins. irapa.org The continuous development of new synthetic methodologies reflects the enduring importance of isatins as building blocks in organic chemistry.

Academic Significance of the Indole-2,3-dione Core in Contemporary Chemical Synthesis and Mechanistic Studies

The academic significance of the indole-2,3-dione core is rooted in its remarkable reactivity. The presence of two adjacent carbonyl groups at the 2- and 3-positions, an acidic N-H proton, and an aromatic ring allows for a diverse array of chemical transformations. The C3-carbonyl group is highly electrophilic and readily participates in reactions with a wide range of nucleophiles, forming the basis for the synthesis of a vast number of spiro- and 3-substituted oxindole (B195798) derivatives. nih.gov

Furthermore, the isatin ring can undergo ring-opening and ring-expansion reactions, providing access to other important heterocyclic systems like quinolines and indolo[3,2-c]quinolin-6-ones. rsc.org The versatility of the isatin scaffold has made it a central component in multicomponent reactions, where its ability to react with multiple reagents in a single pot allows for the rapid construction of molecular complexity. Mechanistic studies involving isatin have provided valuable insights into reaction pathways, intermediates, and the influence of substituents on reactivity.

Positioning of 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione within the Broader Indole-2,3-dione Research Landscape

The introduction of an ethylsulfanyl (-SCH₂CH₃) group at the 6-position of the indole-2,3-dione core in this compound is expected to modulate the electronic and steric properties of the parent molecule. The sulfur atom, with its lone pairs of electrons, can participate in resonance with the aromatic ring, potentially influencing the electron density of the scaffold. This can, in turn, affect the reactivity of the carbonyl groups and the acidity of the N-H proton.

One related synthetic endeavor in the literature involves the use of ethyl thiol in a multi-component reaction with isatylidene malononitrile (B47326) and malononitrile to produce a spiro-indoline pyridine (B92270) derivative, specifically 2'-amino-6'-(ethylthio)-2-oxo-1'H-spiro[indoline-3,4'-pyridine]-3',5'-dicarbonitrile. ekb.eg This highlights the utility of sulfur-containing nucleophiles in the broader chemistry of isatin derivatives, suggesting that the synthesis of this compound is a chemically feasible pursuit.

Overview of Research Trajectories and Challenges in this compound Chemistry

Given the limited specific literature on this compound, the research trajectories for this compound are largely speculative but can be projected based on the established chemistry of isatins. A primary research trajectory would be the development of a regioselective synthesis for this compound. Traditional methods like the Sandmeyer synthesis starting from the corresponding 4-(ethylsulfanyl)aniline could potentially yield a mixture of 4- and 6-substituted isomers, posing a significant purification challenge. irapa.org

A plausible, though not explicitly reported, synthetic route could involve the nucleophilic aromatic substitution of a 6-halo-isatin with sodium ethanethiolate. The success of this approach would depend on the activation of the aromatic ring towards nucleophilic attack.

Another research direction would be the exploration of the unique reactivity conferred by the ethylsulfanyl group. This could involve studying its influence on the stereoselectivity of reactions at the C3-position or its participation in metal-catalyzed cross-coupling reactions.

The primary challenge in the chemistry of this compound is the current lack of dedicated research and reported synthetic protocols. Establishing a reliable and efficient synthesis is the first and most critical hurdle to overcome. Following this, a thorough investigation of its chemical properties and reactivity would be necessary to unlock its potential as a building block in organic synthesis and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-ethylsulfanyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-14-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVIVDHQEMLTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 6 Ethylsulfanyl 2,3 Dihydro 1h Indole 2,3 Dione

Retrosynthetic Analysis and Strategic Disconnection Approaches for 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

A retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnection points are the bonds formed during the cyclization to create the dihydroindole ring and the carbon-sulfur bond of the ethylsulfanyl group.

Primary Disconnections:

C-N and C-C Bond Disconnection (Cyclization): The most common approach involves disconnecting the bonds of the pyrrole (B145914) ring, leading back to a substituted aniline (B41778) precursor. This strategy is central to classical methods like the Sandmeyer and Stolle syntheses. For the target molecule, this would conceptually lead to a 4-(ethylsulfanyl)aniline derivative.

C-S Bond Disconnection (Functionalization): An alternative strategy involves disconnecting the carbon-sulfur bond. This implies the synthesis of a precursor isatin (B1672199), such as 6-halo- or 6-amino-2,3-dihydro-1H-indole-2,3-dione, which is then functionalized with an ethylsulfanyl group.

These disconnections give rise to two primary forward synthetic strategies:

The "Aniline First" Approach: This strategy begins with a commercially available or synthesized 4-(ethylsulfanyl)aniline. This aniline is then subjected to a cyclization reaction to construct the indole-2,3-dione ring system. The key challenge in this approach is controlling the regioselectivity of the cyclization to favor the desired 6-substituted isomer over the 4-substituted isomer.

The "Isatin First" Approach: This strategy involves the synthesis of an isatin with a suitable leaving group or functional group at the 6-position, followed by the introduction of the ethylsulfanyl moiety. This can be achieved through nucleophilic aromatic substitution on a 6-halo-isatin or by a Sandmeyer-type reaction on a 6-amino-isatin.

A schematic representation of these retrosynthetic approaches is presented below:

| Disconnection Strategy | Precursor Molecules | Key Transformation |

| C-N and C-C Bond (Aniline First) | 4-(Ethylsulfanyl)aniline, Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) | Sandmeyer Isatin Synthesis |

| C-N and C-C Bond (Aniline First) | 4-(Ethylsulfanyl)aniline, Oxalyl chloride | Stolle Synthesis |

| C-S Bond (Isatin First) | 6-Halo-2,3-dihydro-1H-indole-2,3-dione, Ethanethiol | Nucleophilic Aromatic Substitution |

| C-S Bond (Isatin First) | 6-Amino-2,3-dihydro-1H-indole-2,3-dione | Sandmeyer Reaction |

Classical and Modern Synthetic Protocols for the Indole-2,3-dione Nucleus with Relevance to 6-Substitution

The synthesis of the indole-2,3-dione core is well-established, with several classical and modern methods that can be adapted for the preparation of 6-substituted derivatives.

Cyclization Reactions for Formation of the Dihydroindole Ring

The formation of the dihydroindole ring is the cornerstone of isatin synthesis. The choice of method often depends on the nature of the substituents on the starting aniline.

Sandmeyer Isatin Synthesis: This is one of the oldest and most widely used methods. biomedres.uschemicalbook.comsynarchive.com It involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. dergipark.org.trnih.gov Subsequent cyclization in the presence of a strong acid, such as sulfuric acid, yields the isatin. nih.gov When starting with a meta-substituted aniline, such as 3-(ethylsulfanyl)aniline, the Sandmeyer synthesis can lead to a mixture of 4- and 6-substituted isatins. The regiochemical outcome is influenced by both the electronic and steric effects of the substituent.

Stolle Synthesis: The Stolle synthesis provides an alternative route, particularly for N-substituted isatins. biomedres.uschemicalbook.com It involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid catalyst like aluminum chloride. biomedres.us Similar to the Sandmeyer synthesis, the use of a meta-substituted aniline can result in a mixture of regioisomers.

Gassman Isatin Synthesis: This method involves the oxidation of an appropriately substituted indole (B1671886). While less common for the direct synthesis of isatins from anilines, it offers a pathway from existing indole structures.

Directed Ortho-Metalation (DoM): A more modern and highly regioselective approach involves the directed ortho-metalation of an N-protected aniline. For the synthesis of a 6-substituted isatin, one would start with a para-substituted N-pivaloyl aniline, such as N-pivaloyl-4-(ethylsulfanyl)aniline. Treatment with a strong base like sec-butyllithium (B1581126) directs lithiation to the ortho position of the pivaloyl group. Quenching this lithiated species with diethyl oxalate, followed by acidic workup, would yield the desired this compound with high regioselectivity. irapa.orgsci-hub.se

Functionalization Strategies for Introducing the Ethylsulfanyl Moiety

If a pre-formed isatin is used as the starting material, several strategies can be employed to introduce the ethylsulfanyl group at the 6-position.

Nucleophilic Aromatic Substitution (SNA_r): This approach would start with a 6-halo-isatin, such as 6-bromo- or 6-chloro-isatin. Reaction with sodium ethanethiolate in a suitable polar aprotic solvent like DMF or DMSO would lead to the displacement of the halide and the formation of the desired 6-(ethylsulfanyl) derivative. The reactivity of the halide follows the order I > Br > Cl > F.

Sandmeyer Reaction on 6-Amino-isatin: 6-Amino-isatin can be synthesized from 6-nitro-isatin by reduction. The amino group can then be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a solution of potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester would yield the 6-(ethylsulfanyl)isatin.

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is a critical challenge in the synthesis of 6-substituted isatins, especially when starting from meta-substituted anilines in classical cyclization reactions.

When a 3-substituted aniline undergoes electrophilic cyclization, as in the Sandmeyer or Stolle synthesis, the reaction can occur at either the C2 or C6 position of the aniline ring, leading to a mixture of 4- and 6-substituted isatins. The ratio of these isomers is dependent on the electronic and steric nature of the substituent. For an ethylsulfanyl group at the 3-position of the aniline, being an ortho, para-directing group, it would activate both the 2- and 6-positions for electrophilic attack. Steric hindrance might play a role in favoring cyclization at the less hindered 6-position.

To circumvent the issue of mixed regioisomers, the directed ortho-metalation strategy is highly advantageous as it provides excellent regiocontrol, directing the functionalization specifically to the position ortho to the directing group. irapa.orgsci-hub.se

Sustainable and Atom-Economical Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes. These principles can be applied to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Catalyst-Free and Solvent-Free Conditions: Several modern protocols for isatin synthesis aim to reduce or eliminate the use of hazardous solvents and catalysts. For instance, solid-state reactions or reactions under solvent-free microwave irradiation can significantly reduce the environmental impact. The use of solid acid catalysts, which can be easily recovered and reused, is another green approach.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of isatin derivatives. nih.govresearchgate.netijoer.com This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijoer.com Microwave-assisted Sandmeyer or Stolle cyclizations, as well as nucleophilic substitution reactions, could be employed for a more efficient synthesis of the target molecule.

Atom-Economical Reactions: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing waste. Direct C-H functionalization is a prime example of an atom-economical reaction. While not yet widely reported for the 6-position of isatin, the development of catalytic methods for the direct C-H thioetherification of the isatin core would represent a significant advancement in the atom-economical synthesis of this compound.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Catalyst-Free/Solvent-Free | Solid-state or neat reactions for cyclization or functionalization. | Reduced waste, simplified workup, lower environmental impact. |

| Microwave-Assisted | Acceleration of Sandmeyer, Stolle, or SNA_r reactions. | Shorter reaction times, higher yields, improved energy efficiency. ijoer.com |

| Atom Economy | Development of direct C-H functionalization methods. | Reduced byproducts, more efficient use of resources. |

Multi-Component Reactions (MCRs) Incorporating this compound Precursors

The synthesis of isatin and its substituted derivatives can be achieved through various methods, with some of the classical approaches being inherently multi-component in nature. These reactions are valuable as they allow for the construction of complex molecules in a single step from multiple starting materials. For the specific synthesis of this compound, a key precursor is 4-(ethylsulfanyl)aniline. The Sandmeyer isatin synthesis, a well-established method, serves as a prime example of a multi-component reaction that can be adapted for this purpose. nih.govchemicalbook.com

Key Features of the Sandmeyer Synthesis as a Multi-Component Reaction:

| Component | Role |

| 4-(ethylsulfanyl)aniline | The foundational aromatic precursor that forms the benzene (B151609) ring of the indole system. |

| Chloral hydrate | Provides the two carbon atoms that will become the C2 and C3 carbonyls of the isatin ring. |

| Hydroxylamine | Reacts with the intermediate from the aniline and chloral hydrate to form the crucial isonitrosoacetanilide intermediate. |

The reaction is typically carried out in an aqueous medium, and the intermediate isonitrosoacetanilide can be isolated before the final cyclization step. dergipark.org.tr The cyclization is an electrophilic aromatic substitution reaction, where the isonitroso group is the directing group, leading to the formation of the five-membered ring of the indole scaffold.

Another notable synthetic route is the Stolle synthesis, which involves the condensation of an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.trnmc.gov.in This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum trichloride (B1173362) or boron trifluoride, to afford the isatin. nmc.gov.in While typically performed in two distinct steps, it can be considered a multi-component approach in the broader sense of combining multiple functionalities to construct the target molecule.

The Gassman isatin synthesis offers an alternative pathway that involves the formation of a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin. dergipark.org.trnmc.gov.in This method is particularly relevant due to its use of a sulfur-containing intermediate.

The application of these multi-component strategies to the synthesis of this compound is theoretically sound, based on the well-documented synthesis of other substituted isatins. The choice of method would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Purification and Isolation Methodologies for Synthetic Intermediates and the Final Compound

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the desired purity for subsequent applications. The methodologies employed are largely based on the established techniques for the purification of isatin and its derivatives.

For the intermediate isonitrosoacetanilide formed during the Sandmeyer synthesis, isolation is typically achieved by filtration from the aqueous reaction mixture. dergipark.org.tr Further purification can be accomplished by washing with water to remove any residual salts and unreacted starting materials.

The purification of the final isatin product can be more involved, particularly to remove any colored impurities or byproducts from the strong acid cyclization step. Common purification techniques are summarized in the table below.

Table of Purification and Isolation Methodologies:

| Methodology | Description | Application |

| Recrystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Common solvents for isatins include ethanol, methanol, and acetic acid. biomedres.us | Final product purification. |

| Washing | The crude product is washed with various solvents to remove specific impurities. For instance, washing with cold water can remove residual acids and salts. | Intermediate and final product purification. |

| Bisulfite Adduct Formation | The crude isatin is treated with an aqueous solution of an alkali-metal bisulfite, such as sodium bisulfite. This forms a water-soluble bisulfite addition product. The solution can then be treated with a decolorizing agent like activated carbon and filtered. Acidification of the filtrate regenerates the purified isatin, which precipitates out of the solution. google.com | Final product purification, particularly for removing colored impurities. |

| Column Chromatography | The crude product is passed through a column of silica (B1680970) gel or another stationary phase, and different components are separated based on their polarity by eluting with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. acs.org | Final product purification, especially for obtaining high-purity material or for separating closely related byproducts. |

The choice of purification method depends on the nature and quantity of the impurities present. For instance, if the crude product is highly colored, the bisulfite adduct formation method is particularly effective. google.com For obtaining analytically pure samples, column chromatography is often the method of choice. acs.org The progress of purification can be monitored by techniques such as Thin Layer Chromatography (TLC). acs.org

Iii. Elucidation of Reaction Mechanisms and Chemical Reactivity of 6 Ethylsulfanyl 2,3 Dihydro 1h Indole 2,3 Dione

Mechanistic Studies of Electrophilic and Nucleophilic Reactions on the Indole-2,3-dione Core

The indole-2,3-dione nucleus is characterized by a highly electrophilic C3-carbonyl group, making it a prime target for nucleophilic attack. nih.gov This reactivity is a cornerstone of isatin (B1672199) chemistry, leading to a vast array of 3-substituted derivatives. Nucleophiles readily add to the C3-keto group, forming a tetrahedral intermediate that can subsequently undergo various transformations. nih.gov

Conversely, the isatin scaffold can also participate in electrophilic substitution reactions on its aromatic ring. researchgate.net For the parent isatin molecule, these substitutions typically occur at the C5 and C7 positions, which are activated by the electron-donating character of the fused ring system. In the case of 6-(ethylsulfanyl)-1H-indole-2,3-dione, the directing effects of the ethylsulfanyl group must be considered. As an ortho-, para-directing group, it would be expected to influence the regioselectivity of electrophilic attack on the benzene (B151609) ring.

The ethylsulfanyl group itself is generally considered to be weakly activating through resonance (lone pair donation from sulfur) and weakly deactivating through induction. Its net effect on the electrophilicity of the C3-carbonyl is subtle. Compared to strongly electron-withdrawing groups (like a nitro group), which significantly enhance the electrophilicity of the C3-carbonyl, the ethylsulfanyl group is expected to have a more modest impact. researchgate.net

Reactivity at the Carbonyl Centers (C2 and C3) and the Indole (B1671886) Nitrogen (N1)

The distinct functionalities at C2, C3, and N1 provide separate avenues for chemical modification, allowing for the targeted synthesis of complex derivatives.

The most prominent reaction at the C3-carbonyl is its condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to the derivatization of isatins. The mechanism involves the nucleophilic attack of the amine on the electrophilic C3-carbonyl carbon, followed by dehydration to yield the C=N double bond. researchgate.net These reactions are often catalyzed by a small amount of acid.

The reaction of 6-(ethylsulfanyl)-1H-indole-2,3-dione with various primary amines, such as anilines or alkylamines, would proceed analogously to unsubstituted isatin, yielding a series of 3-imino-6-(ethylsulfanyl)indolin-2-ones. The formation of these Schiff bases can sometimes be under kinetic or thermodynamic control, leading to different stereoisomers (E/Z) depending on the reaction conditions. researchgate.net

Table 1: Representative Condensation Reactions of the Isatin Core

| Reactant | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Amine | Schiff Base (Imine) | Acid catalyst, Reflux | researchgate.net |

| Hydrazine | Hydrazone | Ethanolic solution | N/A |

| Hydroxylamine (B1172632) | Oxime | Aqueous solution | N/A |

The nitrogen atom (N1) of the isatin lactam is acidic and can be deprotonated by a suitable base to form a highly conjugated isatin anion. nih.govresearchgate.net This anion is a potent nucleophile and readily reacts with various electrophiles, most commonly alkyl halides, in N-alkylation reactions. nih.govresearchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF. nih.gov Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation. nih.govresearchgate.net

Similarly, N-acylation can be achieved by reacting the isatin or its anion with acylating agents like acid chlorides or anhydrides, leading to the corresponding N-acyl derivatives. sciensage.info These reactions modify the electronic properties of the isatin ring and can be used as a protecting group strategy or to introduce further functionality. acs.org

Table 2: Conditions for N-Alkylation of Isatin

| Alkylating Agent | Base | Solvent | Method | Yield | Reference |

|---|---|---|---|---|---|

| Methyl Iodide | K2CO3 | DMF | Microwave | 95% | researchgate.net |

| Ethyl Iodide | K2CO3 | DMF | Microwave | 90% | researchgate.net |

| Benzyl Chloride | K2CO3 | DMF | Microwave | 96% | researchgate.net |

Transformations Involving the Ethylsulfanyl Group and Its Influence on Overall Reactivity

Direct chemical transformations of the ethylsulfanyl group on the isatin ring are not extensively documented in the literature. However, common reactions for thioethers could potentially be applied, such as oxidation to the corresponding sulfoxide (B87167) or sulfone. Such a transformation would drastically alter the electronic properties of the substituent, converting it from a weakly activating group to a strong electron-withdrawing group. This would, in turn, significantly increase the electrophilicity of the C3-carbonyl and influence the regioselectivity of any further electrophilic aromatic substitution.

The primary influence of the 6-ethylsulfanyl group is electronic. It modulates the electron density of the aromatic ring and, by extension, the reactivity of the carbonyl groups. Studies on substituted isatins have shown that the electronic nature of the substituent on the aromatic ring can influence reaction rates and even biological activity. researchgate.netmdpi.com For instance, C6 substitution has been noted to improve the binding affinity of isatin derivatives to certain enzymes, suggesting that substituents at this position can engage in valuable interactions within protein binding sites. nih.gov However, for some multicomponent reactions, the electronic character of the C6 substituent has been observed to have a negligible effect on the reaction's outcome. acs.org

Ring Expansion and Rearrangement Reactions of the Indole-2,3-dione System

The strained five-membered lactam ring of the isatin system, combined with the highly electrophilic C3-carbonyl, makes it susceptible to ring expansion and rearrangement reactions. nih.gov These transformations are valuable for synthesizing larger heterocyclic systems, such as quinolines and quinolones, which are otherwise difficult to access. nih.govchemistryviews.org

A common strategy involves the reaction of isatins with reagents that can insert one or more atoms into the five-membered ring. For example, reaction with diazomethane (B1218177) or its derivatives can lead to the insertion of a methylene (B1212753) group, expanding the ring to form a quinoline-2,3-dione skeleton. chemistryviews.org Another approach involves the reaction with α-aryldiazomethanes, which provides direct access to viridicatin (B94306) alkaloids (3-hydroxy-4-arylquinolin-2(1H)-ones). organic-chemistry.org The mechanism often proceeds through nucleophilic addition at C3, followed by cyclization and rearrangement. organic-chemistry.org In some cases, these reactions can involve the cleavage of the C2-C3 or C-N bond, followed by recyclization to form new ring systems. acs.orgrsc.org

Application of Kinetic and Thermodynamic Principles in Reaction Pathway Analysis

The diverse reactivity of the isatin core means that multiple reaction pathways are often possible, and the final product can be dictated by kinetic versus thermodynamic control. A notable example is the reaction of isatin with β-phenylethylamines. researchgate.net Under certain conditions (kinetic control), the reaction yields the expected Schiff base (imine) as the primary product. However, under different conditions that allow for equilibrium (thermodynamic control), the reaction can proceed through a Pictet-Spengler type cyclization to form a more stable spiroisoquinoline product. researchgate.net

This duality highlights the importance of carefully selecting reaction conditions—such as temperature, solvent, and reaction time—to selectively target a desired product. Kinetic studies can elucidate the energy barriers for competing pathways, while thermodynamic analysis can predict the relative stability of the possible products. For 6-(ethylsulfanyl)-1H-indole-2,3-dione, the electronic nature of the substituent could influence the energy landscape of these competing reactions, potentially favoring one pathway over another compared to unsubstituted isatin.

Iv. Structure Reactivity and Structure Interaction Relationship Studies of 6 Ethylsulfanyl 2,3 Dihydro 1h Indole 2,3 Dione

Conformational Preferences and Tautomerism in 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione

Isatin (B1672199) and its derivatives can exist in two tautomeric forms: the lactam and the lactim form. This tautomerism involves the transfer of a proton between the nitrogen atom and the carbonyl oxygen at the C2 position. The lactam form is generally predominant. The presence of the ethylsulfanyl group at the 6-position is not expected to significantly alter this equilibrium, though subtle electronic effects may play a role.

Computational studies, such as quantum mechanical methods, can provide insights into the conformational preferences of isatin derivatives. For this compound, the orientation of the ethylsulfanyl group relative to the indole (B1671886) ring would be a key conformational feature. Rotation around the C(6)-S bond would lead to different conformers with varying steric and electronic properties. The planarity of the bicyclic indole-2,3-dione core is a defining structural characteristic.

For similar isatin derivatives, prototropic tautomerism has also been described, involving proton migration between nitrogen atoms in more complex hybrid structures.

Influence of the Ethylsulfanyl Substituent on the Electronic and Steric Environment of the Indole-2,3-dione Scaffold

The ethylsulfanyl (-SEt) group at the 6-position of the indole-2,3-dione ring influences both the electronic and steric properties of the molecule.

Steric Effects: The ethylsulfanyl group introduces steric bulk at the 6-position. This can influence the molecule's ability to interact with biological targets by creating steric hindrance. The flexibility of the ethyl group allows for various spatial arrangements, which can be crucial for fitting into a binding pocket.

The interplay of these electronic and steric factors can modulate the reactivity of the isatin core, for instance, by influencing the electrophilicity of the C3 carbonyl carbon, a common site for nucleophilic attack.

Molecular Determinants of Reactivity: Positional Effects of Substitution on the Indole Ring

The position of a substituent on the isatin ring is a critical determinant of its chemical reactivity and biological activity. Studies on various substituted isatins have demonstrated that the position of a group significantly impacts the molecule's properties.

For instance, in the context of monoamine oxidase (MAO) inhibition, substitution at the C5 position of isatin is often preferable to C6 substitution for enhancing inhibitory potency. This suggests that the C5 and C6 side chains interact differently with the enzyme's entrance cavity. Similarly, the placement of halogen atoms at C5, C6, or C7 can improve the anticancer activity of isatin derivatives.

Computational studies on substituted indoles have revealed that while long-chain substitutions on the five-membered ring have a minor effect, small substitutions on the six-membered ring significantly impact the electronic structure. The reactivity of the C3 carbonyl group, a key feature in many reactions of isatin, can be modulated by the electronic nature of the substituent on the aromatic ring. Electron-donating groups can decrease its electrophilicity, while electron-withdrawing groups can increase it.

Computational and Experimental Approaches to Characterize Intermolecular Interactions

The biological activity of this compound is contingent upon its interactions with molecular targets. These interactions can be characterized using a combination of computational and experimental techniques.

Hydrogen Bonding: The isatin scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygens). These features allow for the formation of hydrogen bonds with biological macromolecules. The presence of the ethylsulfanyl group is unlikely to directly participate in hydrogen bonding, but its electronic influence on the indole ring could modulate the strength of the N-H bond and the hydrogen-bonding capability of the carbonyl groups.

π-π Stacking: The aromatic benzene (B151609) ring of the indole-2,3-dione core can participate in π-π stacking interactions with aromatic residues in a protein's active site. The electron-rich nature of the six-membered ring and the electron-deficient character of the five-membered ring in isatin create a unique duality that can lead to strong antiparallel π-π stacking interactions. The ethylsulfanyl group, by modifying the electron density of the aromatic ring, can influence the strength and nature of these π-π stacking interactions.

Electrostatic Interactions: The carbonyl groups of the isatin core are polarized, with the oxygen atoms carrying a partial negative charge and the carbon atoms a partial positive charge. This allows for electrostatic interactions with charged or polar groups in a receptor. The electronic effects of the ethylsulfanyl group can subtly alter the charge distribution within the isatin ring system, thereby influencing these electrostatic interactions.

Molecular docking is a computational tool frequently used to predict and analyze the binding modes and interactions of small molecules like isatin derivatives with their target proteins.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to this compound Derivatives for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models can provide valuable mechanistic insights and guide the design of new, more potent analogues.

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogues with variations in their structure (e.g., different substituents at other positions). The biological activity of these compounds would then be measured, and a mathematical model would be developed to relate this activity to various calculated molecular descriptors.

These descriptors can be categorized as:

Electronic: Describing the electron distribution (e.g., atomic charges, dipole moment).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Describing the lipophilicity of the molecule (e.g., logP).

Topological: Describing the connectivity of atoms in the molecule.

By analyzing the resulting QSAR equation, one can determine which properties are most important for the observed biological activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of the molecule could lead to higher activity. Such studies have been successfully applied to various classes of isatin derivatives to understand their anticancer, antimicrobial, and other biological activities.

A QSPR model could be developed to predict physical properties such as melting point, with descriptors like total connectivity and average charge on the aryl group being important factors.

V. Computational and Theoretical Chemistry Investigations of 6 Ethylsulfanyl 2,3 Dihydro 1h Indole 2,3 Dione

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. nih.gov

Studies on isatin (B1672199) and its 5-substituted derivatives using Density Functional Theory (DFT) with the B3LYP/6-311++G(2d,2p) basis set have shown that the nature of the substituent significantly influences the HOMO-LUMO energy gap. uokerbala.edu.iquokerbala.edu.iq For instance, substitutions at the 5-position generally lead to a decrease in the HOMO-LUMO energy gap compared to the parent isatin molecule, suggesting an increase in reactivity. uokerbala.edu.iq The introduction of an electron-donating group like methoxy (B1213986) (–OCH3) or an electron-withdrawing group like chloro (–Cl) alters the electronic properties and, consequently, the energy gap. uokerbala.edu.iq It can be inferred that the presence of the electron-donating ethylsulfanyl (–SCH2CH3) group at the 6-position of the isatin ring would likely decrease the HOMO-LUMO energy gap, thereby enhancing the molecule's reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isatin (Neutral) | -6.75 | -2.83 | 3.92 |

| 5-fluoroisatin (Neutral) | -6.91 | -2.72 | 4.19 |

| 5-chloroisatin (Neutral) | -6.97 | -3.13 | 3.84 |

| 5-methylisatin (Neutral) | -6.52 | -2.72 | 3.80 |

| 5-methoxyisatin (Neutral) | -6.15 | -2.77 | 3.38 |

This table presents theoretical data for isatin and its 5-substituted derivatives, illustrating the influence of substituents on frontier molecular orbital energies. Data is based on studies of various isatin derivatives. uokerbala.edu.iq

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and for predicting its sites for electrophilic and nucleophilic attack. deeporigin.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and vibrational frequencies of molecules. researchgate.net Studies on isatin and its derivatives have employed DFT calculations, often with the B3LYP functional and various basis sets, to predict their three-dimensional structures and vibrational spectra. researchgate.netresearchgate.net

Geometry optimization provides the most stable conformation of the molecule by minimizing its energy. For isatin derivatives, these calculations help in understanding the planarity of the ring system and the bond lengths and angles, which are influenced by different substituents. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. ut.ac.ir MD simulations have been used to study various isatin derivatives to understand their stability and binding modes with biological targets. ut.ac.irut.ac.ir

Molecular Docking and Protein-Ligand Interaction Studies for Elucidating Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as an isatin derivative, might interact with the active site of a protein. ijpbs.comscielo.br

Numerous molecular docking studies have been performed on isatin derivatives to investigate their potential as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2). ijpbs.comnih.gov These studies help in identifying key amino acid residues in the protein's active site that are involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov

Molecular docking simulations can predict the binding mode and estimate the binding affinity (often expressed as a docking score) of a ligand to a protein target. nih.gov For instance, docking studies of novel isatin derivatives with the COX-2 enzyme have shown that these compounds can fit into the active site and form favorable interactions, suggesting their potential as anti-inflammatory agents. ijpbs.com Similarly, isatin derivatives have been docked into the ATP-binding site of GSK-3β, revealing key interactions that contribute to their inhibitory activity. scielo.br

For 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, molecular docking could be used to screen its binding against a panel of biological targets to predict its potential pharmacological activities. The ethylsulfanyl group could potentially form specific hydrophobic or other interactions within a protein's binding pocket, influencing its binding affinity and selectivity.

| Compound | Protein Target | PDB ID | Docking Score (kcal/mol) |

|---|---|---|---|

| Isatin Derivative 1 | Main Protease (COVID-19) | 6lu7 | -76.04 |

| Ritonavir (Reference) | Main Protease (COVID-19) | 6lu7 | -14.69 |

| Isatin Derivative 2b | GSK-3β | 1Q3D | ~65 |

| Isatin Derivative 2e | GSK-3β | 1Q3D | ~65 |

| Staurosporine (Reference) | GSK-3β | 1Q3D | 65.95 |

This table provides examples of docking scores for different isatin derivatives against various protein targets, as reported in the literature. The scores indicate the predicted binding affinity. scielo.br

Identification of Key Amino Acid Residues Involved in Ligand Recognition

No molecular docking or other computational binding studies specifically identifying the amino acid residues involved in the recognition of this compound have been found in the reviewed literature. While studies exist for other isatin derivatives, these findings cannot be accurately extrapolated to this specific compound.

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis) and Validation with Experimental Data

There are no available research articles that report theoretical spectroscopic predictions (such as NMR, IR, or UV-Vis spectra) for this compound, nor any validation of such predictions with corresponding experimental data.

Advanced Computational Techniques for Reaction Pathway Elucidation (e.g., Transition State Theory, Intrinsic Reaction Coordinate)

No publications were identified that apply advanced computational methods like Transition State Theory or Intrinsic Reaction Coordinate analysis to elucidate the reaction pathways specifically involving this compound.

Vi. Applications of 6 Ethylsulfanyl 2,3 Dihydro 1h Indole 2,3 Dione in Advanced Chemical Research and Methodology Development

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures

The isatin (B1672199) scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds, and 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione is a prime candidate for the creation of novel, sulfur-containing analogues.

Spirooxindoles, which feature a spirocyclic junction at the C3 position of the oxindole (B195798) core, are a prominent class of compounds in medicinal chemistry. The synthesis of these complex three-dimensional structures often utilizes isatin derivatives as key starting materials. researchgate.netresearchgate.netresearchgate.net One of the most powerful methods for constructing spirooxindoles is the [3+2] cycloaddition reaction, where an azomethine ylide, generated in situ from an isatin and an amino acid, reacts with a dipolarophile.

While direct experimental data for this compound in such reactions is not extensively documented, the established reactivity of the isatin core strongly suggests its suitability for this transformation. The presence of the ethylsulfanyl group may influence the electronic properties of the resulting azomethine ylide, potentially impacting the stereoselectivity and reaction kinetics of the cycloaddition.

Table 1: Potential Spirocyclic Systems from this compound

| Reaction Type | Reactants | Potential Product Class |

|---|---|---|

| [3+2] Cycloaddition | This compound, Amino Acid, Dipolarophile | Spiro[pyrrolidine-oxindoles] |

| Knoevenagel Condensation followed by Michael Addition | This compound, Active Methylene (B1212753) Compound | Spiro[cyclopropane-oxindoles] |

The isatin framework can be chemically manipulated to furnish other important heterocyclic systems, notably indoles and quinolines.

The conversion of isatins to quinoline (B57606) derivatives is classically achieved through the Pfitzinger reaction. nih.govnih.gov This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govnih.gov The reaction proceeds through the opening of the isatin lactam ring, followed by condensation and cyclization to afford a quinoline-4-carboxylic acid. The application of this methodology to this compound would be expected to yield novel 7-(ethylsulfanyl)quinoline-4-carboxylic acids, which could be of interest for their potential biological activities.

The synthesis of indole (B1671886) derivatives from isatins is also a feasible transformation, typically involving reduction of the C2 and C3 carbonyl groups. This can be achieved through various reducing agents, leading to the formation of the corresponding indole. The presence of the sulfur-containing substituent at the 6-position would be retained in the final indole product, offering a route to a specific class of substituted indoles.

Development of Chemical Probes and Analytical Reagents

The isatin scaffold has been explored for the development of chemical probes and analytical reagents due to its distinctive spectroscopic properties and reactivity. researchgate.net Isatin derivatives have been utilized as fluorescent sensors. nih.gov The reactivity of the C3-carbonyl group of this compound with specific analytes could lead to changes in fluorescence or color, forming the basis for a detection method. The ethylsulfanyl group could modulate the photophysical properties of the resulting probe or participate in specific interactions with the analyte. For instance, the sulfur atom could act as a soft Lewis base, enabling coordination to certain metal ions.

Exploitation in Material Science and Polymer Chemistry (e.g., as Monomers or Functional Additives)

The incorporation of heterocyclic moieties into polymer backbones can impart unique properties to the resulting materials. Isatin derivatives have been investigated as monomers in the synthesis of novel polymers. researchgate.net For example, poly(isatin)s have been synthesized and their thermal and optical properties studied. The presence of the ethylsulfanyl group in this compound could enhance the thermal stability or modify the refractive index of polymers derived from it. Furthermore, this compound could be utilized as a functional additive, where its incorporation into a polymer matrix could introduce specific functionalities, such as improved adhesion or altered surface properties.

Investigation in Organocatalysis and Ligand Design for Metal-Catalyzed Reactions

The development of new catalysts is a central theme in modern chemistry. The isatin scaffold has been employed in the design of organocatalysts and as a ligand for metal-catalyzed reactions. researchgate.netnih.gov Derivatives of isatin can be functionalized to include catalytically active moieties. While specific research on this compound in organocatalysis is limited, its structure presents opportunities. The nitrogen atom of the isatin ring or the sulfur atom of the ethylsulfanyl group could act as coordination sites for metal ions, making derivatives of this compound potential ligands in catalysis. nih.govnih.gov The electronic properties imparted by the ethylsulfanyl group could influence the catalytic activity of the resulting metal complex.

Table 2: Potential Catalytic Applications

| Application Area | Potential Role of this compound |

|---|---|

| Organocatalysis | As a scaffold for the synthesis of chiral catalysts. |

| Ligand Design | As a precursor for ligands coordinating through N and/or S atoms. |

Integration into High-Throughput Synthesis and Screening Platforms for Chemical Biology

High-throughput synthesis (HTS) and screening are powerful tools in drug discovery and chemical biology, allowing for the rapid generation and evaluation of large libraries of compounds. youtube.com The isatin core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. mdpi.com Libraries of isatin derivatives are therefore of significant interest for screening against various biological targets.

This compound can serve as a valuable starting material for the construction of a focused library of compounds for HTS. Its reactive sites allow for the introduction of a wide range of chemical diversity. The resulting library of 6-ethylsulfanyl-substituted oxindoles and related heterocycles could then be screened to identify new hits for drug discovery programs. The ethylsulfanyl group provides a unique structural feature that may lead to novel interactions with biological targets.

Vii. Future Perspectives and Emerging Research Directions for 6 Ethylsulfanyl 2,3 Dihydro 1h Indole 2,3 Dione

Exploration of Unconventional Reactivity and Novel Synthetic Pathways

Future research into 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione will likely focus on moving beyond traditional synthetic methods to explore more innovative and efficient chemical transformations. While classical methods like the Sandmeyer and Stolle procedures have been foundational for isatin (B1672199) synthesis, the focus is shifting towards novel strategies that offer greater versatility and access to complex molecular architectures. nih.gov

One promising area is the investigation of unconventional reactivity , such as ring-expansion reactions or selective C-N bond cleavage. For instance, research on other isatins has demonstrated that under specific conditions, the isatin ring can be opened and subsequently rearranged to form larger heterocyclic systems like quinolines. rsc.org Applying these methodologies to this compound could lead to the discovery of entirely new classes of compounds with unique properties.

Furthermore, the development of novel synthetic pathways will be crucial. This includes the exploration of one-pot, multicomponent reactions (MCRs) which allow for the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. frontiersin.org Another avenue involves metal-free oxidation techniques, which offer a cleaner alternative to traditional heavy-metal-based oxidants for the synthesis of the isatin core. organic-chemistry.org The application of such modern synthetic strategies to this compound will be instrumental in generating diverse libraries of related compounds for further study.

Table 1: Emerging Synthetic Strategies for Isatin Derivatives

| Synthetic Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Ring Expansion | Reactions that involve the cleavage and rearrangement of the isatin core to form larger ring systems (e.g., quinolines). rsc.org | Access to novel heterocyclic scaffolds derived from the title compound. |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. frontiersin.org | Rapid and efficient generation of a diverse library of complex derivatives. |

| Metal-Free Oxidation | Synthesis of the isatin core via oxidation of precursors like oxindoles using molecular oxygen and an additive, avoiding metal catalysts. organic-chemistry.org | Greener and more sustainable synthesis of the parent compound. |

| Photoredox Catalysis | Using light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. | Access to unique reactivity patterns and functionalization of the molecule. |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

In the realm of compound design , generative models and other ML techniques can explore a vast virtual chemical space to design new derivatives of this compound. mdpi.com These models can be optimized to predict specific biological activities or physicochemical properties, guiding synthetic efforts toward molecules with a higher probability of success as, for example, kinase inhibitors or other therapeutic agents. This data-driven approach streamlines the traditionally time-consuming process of lead optimization. nih.gov

Table 2: Applications of AI and Machine Learning in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Forward-Reaction Prediction | Predicts the product(s) of a chemical reaction given the reactants and conditions. nih.gov | Accelerates the discovery of new reactions and helps avoid failed experiments. |

| Retrosynthesis Planning | Suggests a step-by-step synthetic pathway to create a target molecule. engineering.org.cn | Facilitates the efficient synthesis of complex derivatives of the title compound. |

| De Novo Compound Design | Generates novel molecular structures with desired properties (e.g., high binding affinity to a biological target). mdpi.com | Guides the design of new, potent analogues for therapeutic applications. |

| Property Prediction (QSAR) | Models the relationship between a compound's structure and its biological activity or physical properties. rjptonline.org | Prioritizes which novel derivatives to synthesize and test. |

Advancements in Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to controlling chemical processes and optimizing the synthesis of desired products. youtube.com Future research will leverage advanced spectroscopic techniques to perform real-time monitoring of reactions involving this compound.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to observe the formation and decay of reactants, intermediates, and products as a reaction happens. youtube.comresearchgate.net This provides direct evidence for proposed reaction pathways and can reveal transient species that are undetectable by conventional analysis of the final product mixture. researchgate.net Applying these operando techniques to the synthesis or derivatization of this compound would provide invaluable mechanistic insights, enabling more rational reaction design.

Moreover, the combination of rapid data acquisition from these spectroscopic methods with computational analysis, including machine learning, can help to deconvolute complex spectral data and build accurate kinetic models of reaction networks. researchgate.netresearchgate.net This synergy between advanced instrumentation and data science will be pivotal in unraveling the intricate details of the compound's chemical behavior.

Deeper Elucidation of Molecular Recognition Mechanisms and Target Specificity

Isatin derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer and antimicrobial effects. frontiersin.orghilarispublisher.com A key future direction for this compound is the precise identification of its molecular targets and a detailed understanding of the recognition mechanisms at the atomic level.

Computational methods like molecular docking and molecular dynamics simulations will be instrumental in predicting how the compound binds to the active sites of proteins, such as kinases or enzymes. nih.gov These studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are responsible for its biological activity and selectivity. This information is critical for the rational design of more potent and specific analogues.

Experimental validation of these computational predictions using techniques like X-ray crystallography of the compound bound to its target protein will provide definitive structural information. Furthermore, quantum chemical calculations can offer deeper insights into the electronic properties of this compound, helping to explain its reactivity and binding affinity. nih.gov A thorough investigation into its molecular interactions will be essential to translate its biological activity into therapeutic potential.

Development of Sustainable and Eco-Friendly Methodologies for Compound Synthesis and Derivatization

The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce environmental impact. researchtrend.net Future work on this compound will undoubtedly prioritize the development of sustainable and eco-friendly synthetic methodologies.

This includes the use of environmentally benign solvents , such as water or ethanol/water mixtures, to replace hazardous organic solvents. researchgate.net Research has already shown that certain reactions of isatins, like Knoevenagel condensations, can be performed efficiently in aqueous media. researchgate.net Another key area is the development of reactions that can be performed under milder conditions , such as using ultrasound irradiation which can lead to shorter reaction times and higher yields. researchtrend.net

The design of highly efficient and recyclable catalysts is also a cornerstone of green chemistry. For the synthesis and derivatization of this compound, this could involve exploring metal-free catalytic systems or nanoparticle-based catalysts that offer high activity and can be easily recovered and reused. organic-chemistry.orgnih.gov By embracing these sustainable practices, the chemical synthesis involving this compound can become more efficient, cost-effective, and environmentally responsible.

Table 3: Green Chemistry Approaches for the Synthesis of Isatin Derivatives

| Green Methodology | Description | Example from Isatin Chemistry |

|---|---|---|

| Ultrasound Irradiation | Using high-frequency sound waves to promote chemical reactions. | Aldolization of isatins and ketones with shorter reaction times and higher yields. researchtrend.net |

| Aqueous Media | Using water or water-based solvent systems instead of volatile organic compounds. | Knoevenagel condensation of isatins with active methylene (B1212753) compounds in an ethanol:water mixture. researchgate.net |

| Metal-Free Catalysis | Avoiding the use of heavy or toxic metal catalysts. | Oxidation of oxindoles to isatins using molecular oxygen and an organic additive. organic-chemistry.org |

| Nanoparticle Catalysis | Using catalysts on the nanoscale for high surface area and reactivity, which can often be recycled. | Synthesis of isatin-based chalcones using Cu/NiO nanoparticles. nih.gov |

Q & A

Q. What are the primary synthetic pathways for 6-(ethylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, and what limitations exist in current methodologies?

- Methodological Answer : The compound is typically synthesized via substitution reactions of indole precursors. For example, nucleophilic substitution at the 6-position of 6-chloroindole derivatives with ethylthiol groups can yield the target compound. Oxidation steps (e.g., converting indole to indole-2,3-dione) are critical but may suffer from low yields due to side reactions like over-oxidation or ring degradation. Limitations include scalability, purity challenges in sulfur-containing intermediates, and sensitivity to reaction conditions (e.g., pH, temperature). Optimization strategies involve factorial design experiments to identify critical parameters like solvent polarity and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethylsulfanyl substituent and indole-dione backbone. Key markers include:

- ¹H NMR : A singlet for the dione carbonyl protons (if present), triplet signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.5 ppm for SCH₂).

- ¹³C NMR : Carbonyl carbons at ~180 ppm and sulfur-linked carbons at ~35–45 ppm.

Mass spectrometry (HRMS) and IR spectroscopy (C=O stretches at ~1700 cm⁻¹) complement structural validation. Purity analysis requires HPLC with UV detection (λ ~250–300 nm for indole absorption) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Analytical techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor thermal degradation. Photostability is tested via exposure to UV light (ICH Q1B). Degradation products (e.g., sulfoxide or hydrolysis byproducts) are identified using LC-MS/MS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as electrophilic substitution or cycloadditions. Quantum mechanical studies of frontier molecular orbitals (HOMO/LUMO) predict sites for nucleophilic/electrophilic attacks. Machine learning (ML) models trained on indole reaction datasets can forecast optimal conditions (e.g., solvent, catalyst) for regioselective modifications. Tools like COMSOL Multiphysics integrate reaction kinetics with computational fluid dynamics for reactor design .

Q. How can contradictions in reported biological activities of indole-dione derivatives be resolved through mechanistic studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or incomplete mechanistic data. Researchers should:

- Perform dose-response curves across multiple models (e.g., cancer vs. normal cells).

- Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.

- Combine in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina) to validate target interactions. Meta-analyses of published data using statistical tools (ANOVA, PCA) identify outliers and trends .

Q. What advanced separation techniques improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Membrane-based separations (nanofiltration) or chiral stationary phases (CSPs) in HPLC resolve enantiomers or sulfur-containing impurities. Simulated Moving Bed (SMB) chromatography enhances scalability. Solvent optimization (e.g., using Hansen solubility parameters) reduces co-elution. Preparative HPLC with mass-directed fractionation isolates high-purity batches (>99%) .

Experimental Design & Data Analysis

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design tests variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response Surface Methodology (RSM) models interactions between factors to maximize yield. For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| X₁ | 60°C | 80°C |

| X₂ | 5 mol% | 10 mol% |

| X₃ | 6 h | 12 h |

| ANOVA identifies significant factors (p < 0.05), and desirability functions pinpoint optimal conditions . |

Q. What role do theoretical frameworks play in interpreting contradictory spectroscopic data for sulfur-containing indole derivatives?

- Methodological Answer : Theoretical frameworks like Marcus-Hush theory explain electron-transfer kinetics in redox-active dione groups. For NMR discrepancies, ab initio calculations (GIAO method) predict chemical shifts, reconciling experimental vs. computational results. Collaborative platforms (e.g., ICReDD’s feedback loop) integrate experimental data with computational models to refine predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.